

An In-Depth Technical Guide to 5-Chlorobenzo[d]oxazole-2-carbaldehyde

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Compound of Interest

Compound Name: 5-Chlorobenzo[D]oxazole-2-carbaldehyde

Cat. No.: B068640

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chlorobenzo[d]oxazole-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, offering a valuable resource for researchers in the field.

Chemical Properties and Identification

5-Chlorobenzo[d]oxazole-2-carbaldehyde is a substituted benzoxazole derivative. The presence of the aldehyde group and the chloro substituent on the benzoxazole core makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **5-Chlorobenzo[d]oxazole-2-carbaldehyde**

Property	Value	Source
CAS Number	190834-63-0	[1]
Molecular Formula	C ₈ H ₄ ClNO ₂	[2]
Molecular Weight	181.58 g/mol	Calculated
IUPAC Name	5-chloro-1,3-benzoxazole-2-carbaldehyde	N/A

Note: Experimental data on properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Chlorobenzo[d]oxazole-2-carbaldehyde** is not extensively documented in publicly available literature, a general approach can be inferred from the synthesis of structurally similar compounds, such as 2-chlorobenzo[d]oxazole-5-carbaldehyde, as outlined in patent CN104292179A.^[3] This synthesis involves a multi-step process starting from a substituted phenol.

A plausible synthetic pathway could also involve the Vilsmeier-Haack reaction, which is a widely used method for the formylation of aromatic and heteroaromatic compounds. A convenient method for the synthesis of the related 5-chloro-2-aryloxazole-4-carbaldehydes utilizes a Vilsmeier reagent prepared from bis(trichloromethyl) carbonate (BTC) and DMF.^[2]

General Experimental Protocol for the Synthesis of a Related Compound (5-chloro-2-phenyloxazole-4-carbaldehyde) via Vilsmeier-Haack Reaction^[2]

This protocol, while not for the exact target molecule, provides a foundational methodology that could be adapted by researchers.

Step 1: Preparation of N-benzoyl glycine

- To a solution of glycine (3.0 g, 40.0 mmol) in 50 mL of 10% aqueous sodium hydroxide solution, add benzoyl chloride (7.0 mL, 60.3 mmol).
- Stir the mixture vigorously for 5 hours at room temperature.
- Add 50 g of cool water to the solution.
- Acidify the mixture by dropwise addition of concentrated HCl until the pH reaches 1-2, resulting in the precipitation of a white crystalline solid.
- Isolate the solid by filtration.

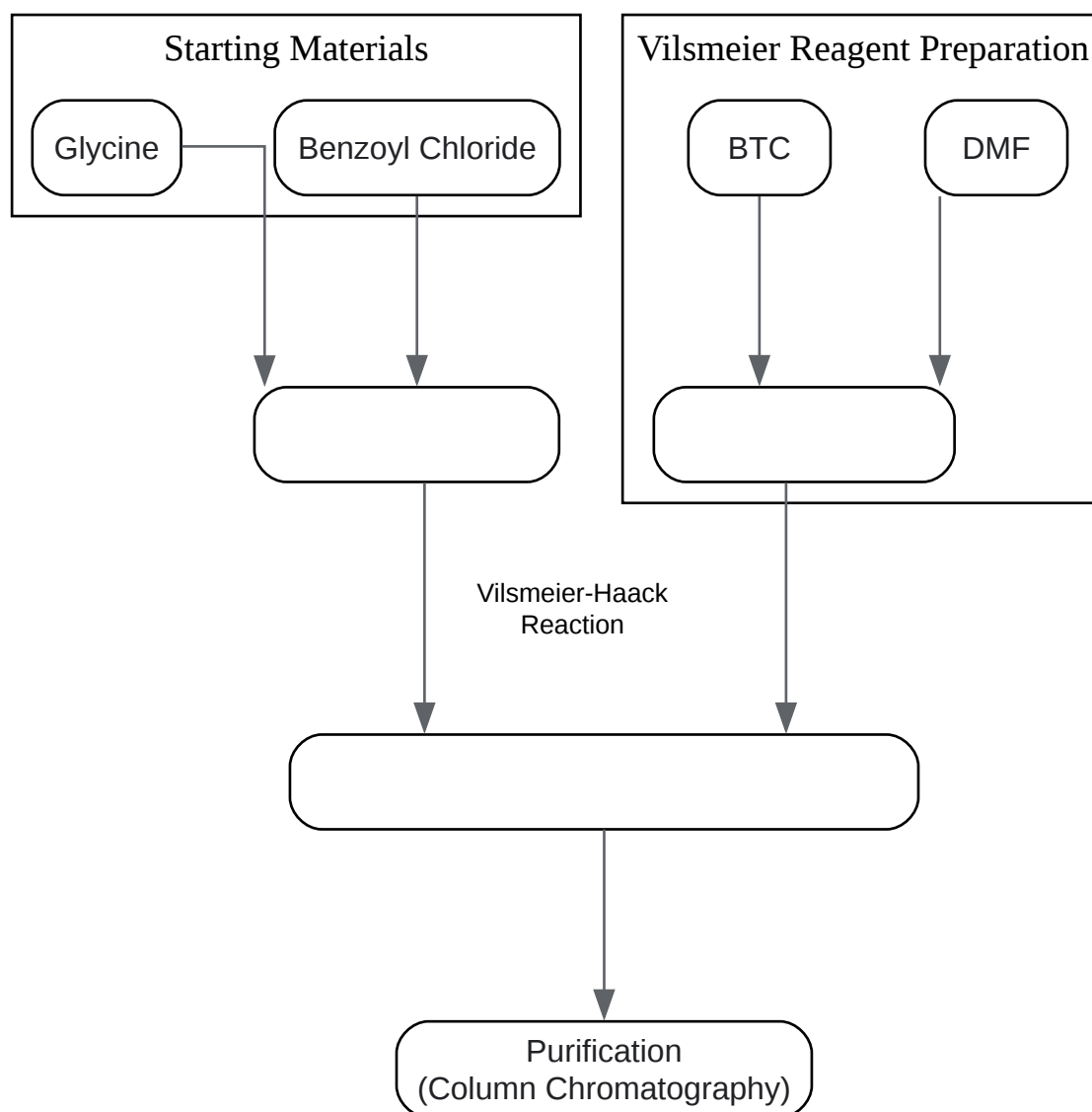
Step 2: Preparation of the Vilsmeier Reagent

- Prepare a solution of bis(trichloromethyl) carbonate (BTC) (4.5 g, 15 mmol) in 25 mL of toluene.
- In a separate flask, dissolve DMF (3.3 g, 45 mmol) in 10 mL of toluene and cool to 0°C.
- Add the BTC solution dropwise to the DMF solution at 0°C.
- Stir the mixture at room temperature for 20 minutes.

Step 3: Synthesis of 5-chloro-2-phenyloxazole-4-carbaldehyde

- Add the N-benzoyl glycine obtained in Step 1 to the prepared Vilsmeier reagent.
- Heat the reaction mixture to 90°C for 4 hours.
- Cool the brown reaction mixture to room temperature.
- Carefully pour the mixture into 60 cm³ of ice-water.
- Separate the phases and extract the aqueous phase with toluene (3 x 30 mL).
- Combine the organic extracts and wash with water (3 x 30 mL).
- Evaporate the solvent to obtain the crude product.
- Purify the residue by column chromatography on silica gel using a petroleum ether:EtOAc (10:1) eluent.

Diagram 1: General Synthesis Workflow



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Caption: A generalized workflow for the synthesis of a 5-chloro-oxazole carbaldehyde derivative.

Biological Activity and Potential Applications in Drug Discovery

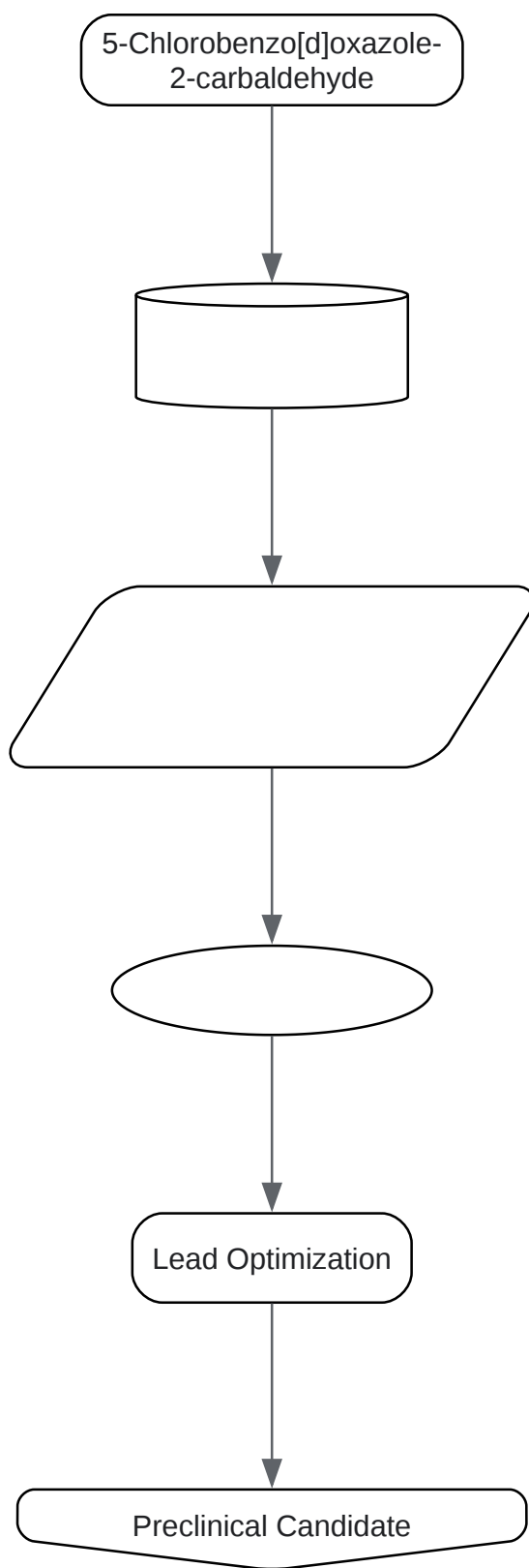
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^[4] While specific biological data for **5-Chlorobenzo[d]oxazole-2-carbaldehyde** is limited in the available literature, the activities of related compounds suggest potential areas of investigation.

Benzoxazole derivatives have been explored as:

- **Enzyme Inhibitors:** Various benzoxazole derivatives have been synthesized and evaluated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase.
- **Anticancer Agents:** Certain 5-chlorobenzo[d]oxazole-based derivatives have shown in-vitro antiproliferative activities against cancer cell lines like HepG2 and MCF-7.[\[4\]](#)
- **α -Glucosidase Inhibitors:** Novel benzisoxazole derivatives have demonstrated potent α -glucosidase inhibitory activity, suggesting a potential therapeutic application in diabetes.

The aldehyde functionality at the 2-position of **5-Chlorobenzo[d]oxazole-2-carbaldehyde** serves as a reactive handle for the synthesis of a diverse library of derivatives. These derivatives can be screened for various biological activities.

Diagram 2: Drug Discovery Workflow



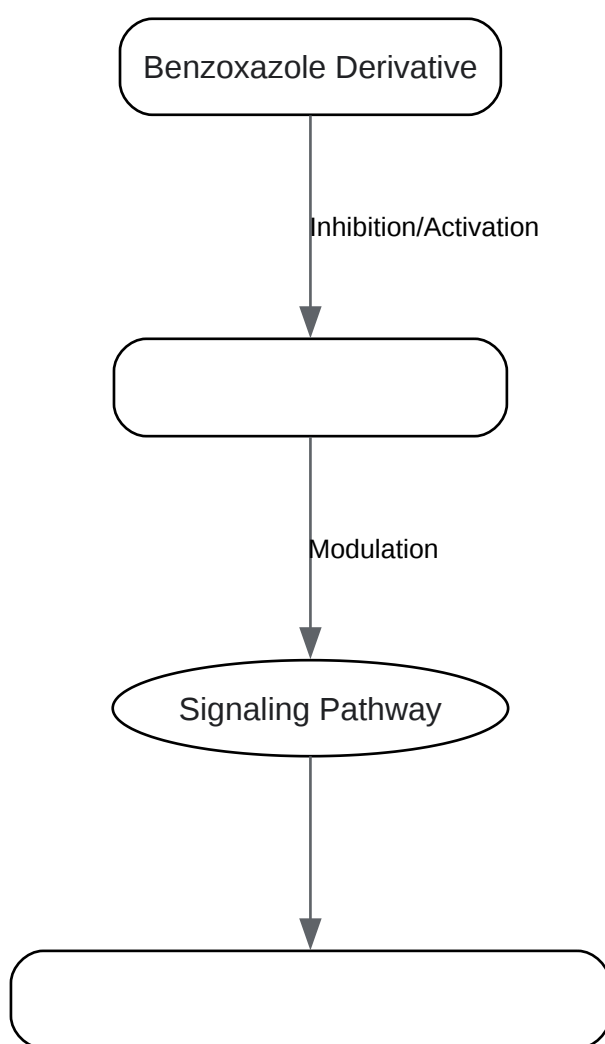
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Caption: A conceptual workflow for utilizing the core compound in a drug discovery program.

Signaling Pathways

Direct evidence linking **5-Chlorobenzo[d]oxazole-2-carbaldehyde** to specific signaling pathways is not yet established in the literature. However, based on the activities of related benzoxazole compounds, it is plausible that its derivatives could modulate pathways involved in cancer cell proliferation or glucose metabolism. Further research is required to elucidate the precise mechanism of action and identify any interacting signaling cascades.

Diagram 3: Hypothetical Signaling Pathway Interaction



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